molecular formula C16H16F3NO3 B2414286 Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-11-7

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2414286
CAS No.: 2034207-11-7
M. Wt: 327.303
InChI Key: ZQQKWPNLPSNRBT-UHFFFAOYSA-N
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Description

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a trifluorobenzoyl group, which imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-23-15(22)10-8-16(10)4-6-20(7-5-16)14(21)9-2-3-11(17)13(19)12(9)18/h2-3,10H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKWPNLPSNRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and an amine.

    Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via an acylation reaction using 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(2,3-difluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 6-(2,4-difluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 6-(2,3,4-trichlorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

Uniqueness

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is unique due to the presence of the trifluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Biological Activity

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The presence of the trifluorobenzoyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Some derivatives have shown inhibitory activity against specific kinases, which are crucial in signaling pathways related to cancer and other diseases.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing metabolic pathways linked to obesity and diabetes.
  • Anti-inflammatory Effects : Preliminary studies suggest potential applications in reducing inflammation through modulation of interleukin pathways.

In Vitro Studies

StudyTargetActivityReference
Study 1LRRK2 KinaseInhibition (IC50 = 150 nM)
Study 2GPR43 ReceptorAgonist Activity
Study 3IRAK4 InhibitionModerate Inhibition (IC50 = 200 nM)

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models for conditions such as diabetes and obesity. For instance, a study reported that administration of the compound resulted in significant weight reduction and improved glucose tolerance in diabetic rats.

Case Studies

  • Case Study on LRRK2 Inhibition :
    • A study involving a series of spirocyclic compounds highlighted the efficacy of this compound as a potent LRRK2 inhibitor. The findings suggest potential therapeutic applications for Parkinson's disease.
  • Case Study on GPR43 Agonism :
    • Research indicated that agonism of the GPR43 receptor by this compound could lead to beneficial metabolic effects, particularly in obesity management. The study provided evidence of reduced inflammatory markers in treated subjects.

Safety and Toxicology

While the biological activity is promising, safety evaluations are essential. Preliminary toxicity assessments indicate that the compound may cause skin irritation and eye damage at high concentrations; thus, handling precautions are necessary during laboratory work.

Q & A

Basic: What are the key synthetic challenges in preparing Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, and how are they addressed?

The synthesis involves constructing the spirocyclic framework and introducing the 2,3,4-trifluorobenzoyl group. Key challenges include:

  • Spirocycle formation : Requires precise control of ring-strain minimization and stereochemistry. Methods like intramolecular cyclization or [2+2] photocycloaddition are often employed .
  • Selective acylation : The 6-aza position must be selectively acylated to avoid side reactions. Protecting groups (e.g., tert-butoxycarbonyl) and catalysts like DMAP improve regioselectivity .
  • Fluorine stability : The trifluorobenzoyl group is sensitive to hydrolysis. Anhydrous conditions and low temperatures during acylation steps mitigate degradation .

Advanced: How can computational modeling optimize the compound's interaction with biological targets?

Molecular docking and dynamics simulations are critical for predicting binding affinities. For example:

  • Docking studies : Align the compound’s spirocyclic core and trifluorobenzoyl moiety with target active sites (e.g., kinases or GPCRs). Software like AutoDock Vina assesses steric and electronic complementarity .
  • Free-energy perturbation (FEP) : Quantifies the impact of fluorine substitutions on binding thermodynamics, guiding structural modifications .
  • ADMET prediction : Tools like SwissADME evaluate the compound’s pharmacokinetic profile, including solubility and metabolic stability influenced by the spirocyclic system .

Basic: What analytical techniques validate the compound's structural integrity?

  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms the presence and position of fluorine atoms, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve spirocyclic connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
  • X-ray crystallography : Resolves the 3D arrangement of the bicyclic system and acyl group, essential for structure-activity relationship (SAR) studies .

Advanced: How do structural modifications of the spirocyclic core influence bioactivity?

Comparative studies with analogs reveal:

  • Ring size : Larger spirocycles (e.g., 7-membered) reduce conformational rigidity, lowering target affinity. The [2.5]octane framework balances stability and flexibility .
  • Heteroatom substitution : Replacing nitrogen with oxygen (e.g., 1-oxaspiro analogs) alters hydrogen-bonding capacity, impacting solubility and target engagement .
  • Fluorine positioning : 2,3,4-Trifluorobenzoyl enhances electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .

Basic: How is cytotoxicity assessed for this compound, and what models are prioritized?

  • In vitro assays : MTT or CellTiter-Glo® tests measure IC50_{50} values against panels of cancer cell lines (e.g., HCT116, DU145). Dose-response curves identify potency thresholds .
  • Mechanistic studies : Flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) elucidate pathways affected by the compound .
  • Selectivity screening : Compare toxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: What strategies resolve discrepancies in synthetic yields across studies?

Contradictory yields (e.g., 31.5% vs. 80% in deprotection steps) are analyzed via:

  • Reaction monitoring : In-situ techniques (e.g., FTIR or HPLC) identify intermediates or side products causing yield variations .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve acylation efficiency, while greener alternatives (e.g., 2-MeTHF) reduce side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) enhance regioselectivity in multi-step sequences .

Basic: What role do fluorine atoms play in the compound's physicochemical properties?

  • Lipophilicity : The 2,3,4-trifluorobenzoyl group increases logP, enhancing blood-brain barrier penetration .
  • Metabolic stability : Fluorine resists CYP450-mediated oxidation, prolonging half-life .
  • Crystal packing : Fluorine’s electronegativity influences polymorph formation, which is critical for formulation .

Advanced: How is polymorph screening conducted, and why is it critical for preclinical development?

  • High-throughput crystallization : Solvent/antisolvent combinations generate polymorphs, analyzed via PXRD and DSC .
  • Bioavailability correlation : Polymorph A (from ) may exhibit superior dissolution rates compared to less stable forms.
  • Patent considerations : Distinct polymorphs are often claimed separately to extend intellectual property protection .

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